Naphthalen-1-yl (4-iodophenyl)carbamate
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Overview
Description
Naphthalen-1-yl (4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates It consists of a naphthalene ring and a 4-iodophenyl group connected through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-yl (4-iodophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of naphthalen-1-ylamine with 4-iodophenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl (4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the naphthalene or phenyl rings.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Oxidation: Oxidized naphthalene or phenyl derivatives.
Reduction: Reduced forms of the naphthalene or phenyl rings.
Hydrolysis: Naphthalen-1-ylamine and 4-iodophenol.
Scientific Research Applications
Naphthalen-1-yl (4-iodophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of naphthalen-1-yl (4-iodophenyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can bind to active sites of enzymes, altering their activity and affecting cellular pathways . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl (4-bromophenyl)carbamate
- Naphthalen-1-yl (4-chlorophenyl)carbamate
- Naphthalen-1-yl (4-fluorophenyl)carbamate
Uniqueness
Naphthalen-1-yl (4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific substitution reactions that are not possible with other halogens. Additionally, the compound’s electronic and steric properties are influenced by the iodine atom, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C17H12INO2 |
---|---|
Molecular Weight |
389.19 g/mol |
IUPAC Name |
naphthalen-1-yl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C17H12INO2/c18-13-8-10-14(11-9-13)19-17(20)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChI Key |
HZXWVBAFSTXTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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